3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety
Mechanism of Action
Target of Action
N-Boc-O-benzyl-DL-serine is a derivative of the amino acid serine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones . .
Mode of Action
As a serine derivative, it may interact with its targets through the boc protecting group mechanism . This involves the nucleophilic amine attacking the electrophilic anhydride, with the carbonate leaving group releasing CO2 .
Biochemical Pathways
Amino acids and their derivatives are known to influence various physiological processes, including fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can influence its bioavailability .
Result of Action
As an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc-O-benzyl-DL-serine. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Therefore, it’s crucial to store the compound properly to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group . The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-amino-propanoic acid: Lacks the Boc protective group, making it more reactive.
3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the backbone, altering its reactivity and properties.
3-(Methoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid: Features a methoxy group instead of a benzyloxy group, affecting its chemical behavior.
Uniqueness
3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide distinct reactivity patterns and protection during synthetic processes. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKPDOAQVGTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23680-31-1 |
Source
|
Record name | 23680-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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